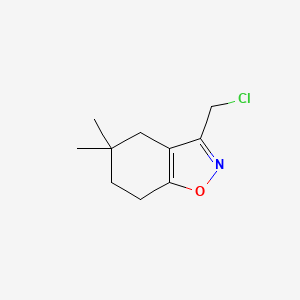

3-(Chloromethyl)-5,5-dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole

Description

Properties

IUPAC Name |

3-(chloromethyl)-5,5-dimethyl-6,7-dihydro-4H-1,2-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO/c1-10(2)4-3-9-7(5-10)8(6-11)12-13-9/h3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZTXCPSMLRXSMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(C1)C(=NO2)CCl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1525858-09-6 | |

| Record name | 3-(chloromethyl)-5,5-dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-5,5-dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole typically involves multiple steps, starting with the formation of the benzoxazole core. One common method is the cyclization of an appropriate amino acid derivative with chloroacetic acid under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors capable of handling high temperatures and pressures. The use of continuous flow chemistry can also be employed to improve efficiency and yield. Additionally, purification steps such as recrystallization or chromatography may be necessary to obtain the pure compound.

Chemical Reactions Analysis

Nucleophilic Substitution with Thiols

The chloromethyl group reacts with thiols to form thioether linkages. Microwave-assisted methods enhance reaction efficiency, as demonstrated in benzothiazole derivatives .

Example Reaction:

3-(Chloromethyl)-5,5-dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole + 2-Aminobenzenethiol → 2-(Mercaptomethyl)benzoxazole

Optimized Microwave Conditions

| Parameter | Value |

|---|---|

| Power | 500 W |

| Time | 10 min |

| Yield | 86.8% |

Comparative Analysis of Synthetic Methods

Traditional methods using polyphosphoric acid (PPA) are less efficient and environmentally unfavorable. Modern approaches emphasize:

-

Microwave irradiation : Reduces reaction time from hours to minutes while improving yields .

-

Eco-friendly solvents : Methylene chloride and acetone replace toxic alternatives.

Methodology Comparison

| Method | Yield (%) | Time | Environmental Impact |

|---|---|---|---|

| Traditional (PPA) | ≤50 | 24 h | High |

| Microwave-assisted | 86.5–87 | 10 min | Low |

Stability and Decomposition Pathways

The compound is stable under anhydrous conditions but hydrolyzes in aqueous basic media. Degradation products include:

-

5,5-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-methanol (via hydrolysis).

-

Oxidative byproducts under strong oxidizing conditions.

Scientific Research Applications

While specific applications of the compound "3-(chloromethyl)-5,5-dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole" are not detailed in the provided search results, the information available allows for an understanding of its properties and potential applications, as well as those of related compounds.

Chemical Properties

this compound has the molecular formula and a molecular weight of 199.68 . Its IUPAC name is 3-(chloromethyl)-5,5-dimethyl-6,7-dihydro-4H-1,2-benzoxazole .

Safety Information

The compound is associated with certain hazards. It has the signal word "Danger" and the following hazard statements: H335 (may cause respiratory irritation) and H314 (causes severe skin burns and eye damage) . Precautionary statements include measures for prevention, response, and storage, such as P260 (do not breathe dust/fume/gas/mist/vapors/spray), P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (if in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Benzoxazole Derivatives: Potential Applications

Benzoxazole derivatives, a class of compounds to which the title compound is related, have demonstrated various biological activities . These include:

- Antimicrobial Activity Some benzoxazole derivatives exhibit antimicrobial activity against Gram-positive bacteria (Bacillus subtilis), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi), and fungal strains (Candida albicans and Aspergillus niger) .

- Anticancer Activity Certain benzoxazole derivatives have shown anticancer activity against human colorectal carcinoma (HCT116) cancer cell lines .

Specific Benzoxazole Compounds with Noteworthy Activity

- Compounds 1 , 10 , 13 , 16 , 19 , 20 , and 24 displayed the highest antimicrobial activity, with MIC values comparable to ofloxacin and fluconazole .

- Compounds 4 , 6 , 25 , and 26 exhibited the best anticancer activity compared to 5-fluorouracil . Specifically, compound 6 (IC50 = 24.5 µM) showed the best anticancer activity compared to the standard drug (IC50 = 29.2 µM) .

Structure-Activity Relationship (SAR) Studies

SAR studies of benzoxazole derivatives indicate that the presence of certain substituents can influence their biological activity :

- The substitution of aromatic aldehydes with di-methoxy (compound 4 ) and tri-methoxy groups (compound 6 ) improved anticancer activity .

- The presence of an ortho-hydroxy group (compound 26 ) improved anticancer activity .

- The presence of unsubstituted benzylidene hydrazide (compound 1 ) in synthesized oxazole derivatives improved antifungal activity against C. albicans .

- Using (methoxymethyl)benzene (compound 10 ) enhanced antibacterial activity against B. subtilis .

Mechanism of Action

The mechanism by which 3-(Chloromethyl)-5,5-dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely, but they often include interactions with cellular signaling mechanisms.

Comparison with Similar Compounds

(a) 3-[Chloro(phenyl)methyl]-6-methyl-1,2-benzoxazole (I)

- Structure : A fully aromatic 1,2-benzoxazole with a chloro(phenyl)methyl substituent at position 3 and a methyl group at position 4.

- Key Differences :

- Ring Saturation : Compound (I) is fully aromatic, whereas the target compound has a partially saturated tetrahydro ring. This difference impacts rigidity and electronic properties.

- Substituents : The chloromethyl group in the target compound is simpler and more reactive than the chloro(phenyl)methyl group in (I), which includes a bulky phenyl ring.

- Dihedral Angles : In (I), the chloro(phenyl)methyl group forms a dihedral angle of 70.33° with the benzoxazole plane due to steric repulsion . In contrast, the tetrahydro ring in the target compound likely reduces such torsional strain.

(b) 6-tert-Butyl-4,5-dichloro-3-ethyl-4,5-dihydro-2,1-benzoisoxazole (II)

- Structure : A dihydrobenzoisoxazole (partially saturated) with tert-butyl, ethyl, and dichloro substituents.

- Key Differences :

- Heteroatom Orientation : Compound (II) is a 2,1-benzoisoxazole (oxazole oxygen at position 2), whereas the target compound is a 1,2-benzoxazole (oxygen at position 1).

- Substituent Complexity : The dichloro and tert-butyl groups in (II) introduce greater steric hindrance compared to the dimethyl and chloromethyl groups in the target compound .

(c) Methyl 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate

- Structure : A tetrahydrobenzoxazole with a methyl ester group at position 3.

- Key Differences :

Substituent-Driven Comparisons

(a) Chloromethyl vs. Bromo Substituents

Compounds like 7-Bromo-2-methylbenzo[d]oxazole () highlight how halogen substituents influence reactivity. The chloromethyl group in the target compound offers dual functionality: the chlorine atom acts as a leaving group, while the methylene (-CH2-) bridge allows for further alkylation or cross-coupling reactions. In contrast, bromo substituents (e.g., in 7-bromo derivatives) are typically less reactive in SN2 reactions but more effective in Suzuki-Miyaura couplings .

(b) Alkyl vs. Aryl Substituents

In contrast, aryl-substituted analogues like N-Phenyl-4-(8-phenyl-4,5-dihydro-1,2-benzoxazolo-[4,5-d]thiazol-2-yl)-piperidine-1-carboxamide (IV) () exhibit π-π stacking interactions that may favor binding to aromatic protein pockets .

Tetrahydrobenzoxazole vs. Tetrahydrobenzofuran

Tetrahydrobenzofurans (e.g., 4,5,6,7-tetrahydro-3,6-dimethylbenzofuran, ) share structural similarities with the target compound but replace the oxazole nitrogen with an oxygen atom. This alteration reduces hydrogen-bonding capability and basicity, which could diminish interactions with biological targets. However, the ether oxygen in benzofurans may enhance solubility in nonpolar environments .

Biological Activity

3-(Chloromethyl)-5,5-dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole is a compound with potential biological activities that have been explored in various studies. Its structural characteristics suggest it may interact with biological systems in significant ways. This article reviews the existing literature on its biological activity, including antimicrobial and anticancer properties.

Chemical Profile

- Chemical Formula : C10H14ClNO

- Molecular Weight : 199.68 g/mol

- CAS Number : 1525858-09-6

- IUPAC Name : 3-(chloromethyl)-5,5-dimethyl-6,7-dihydro-4H-1,2-benzoxazole

Case Study Findings

A study on related benzoxazole derivatives indicated that several compounds exhibited selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis, while showing less efficacy against Gram-negative strains like Escherichia coli . The minimal inhibitory concentrations (MIC) for these compounds varied significantly based on structural modifications.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 50 | Bacillus subtilis |

| Compound B | 100 | Escherichia coli |

| Compound C | 30 | Candida albicans |

Anticancer Activity

Research has shown that various benzoxazole derivatives can exhibit cytotoxic effects against a range of cancer cell lines. Although direct studies on the specific compound are scarce, related derivatives have been shown to selectively target cancer cells while sparing normal cells.

Cytotoxicity Studies

In a broader screening of benzoxazole derivatives:

- Compounds demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231) and lung cancer cells (A549).

- Some compounds exhibited lower toxicity to normal cells compared to cancer cells, indicating their potential as anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzoxazole derivatives. Modifications in the molecular structure can lead to significant changes in activity profiles.

Key Observations

- The presence of halogen substituents (like chlorine) can enhance antibacterial properties.

- Alterations in functional groups on the benzoxazole ring affect both antimicrobial and anticancer activities.

- The configuration around the tetrahydrobenzoxazole moiety plays a critical role in determining bioactivity.

Q & A

Q. What are the optimal synthetic routes for 3-(chloromethyl)-5,5-dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted precursors. For example, analogous benzoxazole derivatives are prepared by refluxing hydrazide intermediates in DMSO for 18 hours, followed by purification via recrystallization (e.g., water-ethanol mixtures yield ~65% purity) . Key factors include:

- Catalyst selection : Palladium catalysts (e.g., bis(triphenylphosphine)palladium dichloride) improve regioselectivity in heterocyclic ring formation .

- Solvent system : Polar aprotic solvents (e.g., DMSO) enhance reaction rates but may require post-reaction distillation to remove byproducts .

- Purification : Column chromatography (silica gel) or recrystallization (ethanol/water) resolves structural isomers .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

- Methodological Answer :

- 1H-NMR : Aromatic protons in benzoxazole derivatives appear as multiplet signals between δ 6.76–8.01 ppm, while methyl groups (e.g., 5,5-dimethyl) resonate as singlets near δ 2.53 ppm .

- IR spectroscopy : C=N stretching (1649 cm⁻¹) and C-Cl vibrations (726 cm⁻¹) confirm core functional groups .

- X-ray crystallography : Resolves bond angle deviations (e.g., C3–C3a–C4 = 138.2°) caused by steric interactions between the chloromethyl group and adjacent hydrogens .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability is influenced by:

- Temperature : Derivatives with tetrahydro frameworks degrade above 100°C; store at 2–8°C under inert gas (e.g., argon) .

- Light exposure : Benzoxazoles with chloro-substituents are prone to photodegradation; use amber glassware and UV-blocking storage .

- Humidity : Hygroscopic intermediates require desiccants (e.g., CaCl₂) during synthesis .

Advanced Research Questions

Q. What steric and electronic factors dominate the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Steric effects : The chloromethyl group’s position (C3) creates a crowded environment, increasing activation energy for SN2 reactions. Angle deviations (e.g., C10–C9–C3 = 113.4°) indicate intramolecular repulsion .

- Electronic effects : Electron-withdrawing effects of the benzoxazole ring direct nucleophilic attacks to the chloromethyl carbon. Computational modeling (DFT) can predict reaction sites .

Q. How do non-covalent interactions (e.g., van der Waals, halogen bonding) influence its crystalline packing?

- Methodological Answer : X-ray studies of related compounds show:

- Van der Waals interactions : Dominate crystal stabilization due to the absence of strong hydrogen bonds .

- Halogen interactions : Chlorine atoms form weak Cl⋯H-C contacts (3.1169 Å), affecting dihedral angles between the benzoxazole core and substituents (e.g., 70.33° tilt for phenyl groups) .

Q. What in vitro assays are suitable for evaluating its potential pharmacological activity?

- Methodological Answer :

- Ion channel modulation : Patch-clamp assays test T-type calcium current inhibition, a mechanism seen in benzoxazole-based antiseizure agents (e.g., zonisamide) .

- CYP450 inhibition : Microsomal assays assess metabolic interference using liver microsomes and NADPH cofactors .

- Cytotoxicity : MTT assays on HEK293 or HepG2 cells determine IC₅₀ values; compare to structurally related compounds (e.g., EC₅₀ = 10–50 µM for benzothiazoles) .

Q. How can conflicting spectroscopic data (e.g., NMR shifts) from different synthetic batches be resolved?

- Methodological Answer :

- Batch comparison : Use high-resolution mass spectrometry (HRMS) to confirm molecular formula consistency.

- Dynamic NMR : Variable-temperature 1H-NMR identifies rotamers or conformational isomers causing signal splitting .

- Crystallographic validation : Single-crystal X-ray diffraction resolves ambiguities in substituent orientation .

Q. What safety protocols are critical when handling this compound in catalytic studies?

- Methodological Answer :

- Containment : Use glove boxes for air-sensitive reactions (e.g., palladium-catalyzed couplings) to prevent exposure .

- Ventilation : Local exhaust systems mitigate inhalation risks during solvent removal (e.g., reduced-pressure distillation) .

- Waste disposal : Segregate halogenated byproducts (e.g., Cl⁻ residues) for incineration by licensed facilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.